9-Hedake

Description

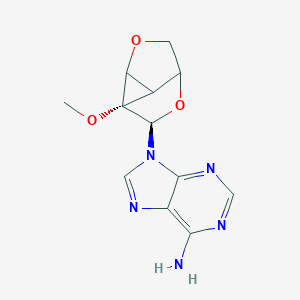

9-Hedake (CAS 2521-07-5), chemically designated as 9-Methyl-9H-pyrido[3,4-b]indole, is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₀N₂ and a molecular weight of 182.22 g/mol. It is a methylated derivative of the pyridoindole family, structurally characterized by a fused pyridine and indole ring system with a methyl group at the 9-position. This compound is also known by synonyms such as N-Methylnorharman and 9-Methylnorharman .

This compound is a high-purity reference material compliant with stringent pharmacopeial standards (USP, EMA, JP, BP), making it critical for drug development applications, including abbreviated new drug applications (ANDAs) and new drug applications (NDAs).

Properties

CAS No. |

150890-72-5 |

|---|---|

Molecular Formula |

C12H13N5O3 |

Molecular Weight |

275.26 g/mol |

IUPAC Name |

9-[(5S,7R,8S)-8-methoxy-3,6-dioxatricyclo[3.3.0.02,8]octan-7-yl]purin-6-amine |

InChI |

InChI=1S/C12H13N5O3/c1-18-12-6-5(2-19-8(6)12)20-11(12)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11H,2H2,1H3,(H2,13,14,15)/t5-,6?,8?,11-,12+/m1/s1 |

InChI Key |

LDVMREARNDQIMN-QKGJZQGISA-N |

SMILES |

COC12C3C1OCC3OC2N4C=NC5=C(N=CN=C54)N |

Isomeric SMILES |

CO[C@@]12[C@@H](O[C@H]3C1C2OC3)N4C=NC5=C(N=CN=C54)N |

Canonical SMILES |

COC12C3C1OCC3OC2N4C=NC5=C(N=CN=C54)N |

Synonyms |

6-amino-9-(1-methoxy-2,7-dioxatricyclo(3.3.0(4,6))octan-8-yl)purine 9-HEDAKE |

Origin of Product |

United States |

Comparison with Similar Compounds

This section compares 9-Hedake with two structurally related compounds: Norharman (β-Carboline) and Harman (1-Methyl-β-carboline). These compounds share a pyridoindole backbone but differ in substitution patterns, leading to distinct chemical and functional properties.

Structural and Molecular Comparison

| Property | This compound | Norharman | Harman |

|---|---|---|---|

| CAS Number | 2521-07-5 | 244-63-3 | 486-84-0 |

| Molecular Formula | C₁₂H₁₀N₂ | C₁₁H₈N₂ | C₁₂H₁₀N₂ |

| Molecular Weight | 182.22 g/mol | 168.20 g/mol | 182.22 g/mol |

| Substitution | Methyl at pyridine N9-position | No methyl group | Methyl at indole N1-position |

| Key Applications | Pharmaceutical reference material | Neurotransmitter studies | MAO inhibition, neuroprotection |

Structural Insights :

- Norharman lacks the methyl group present in this compound, reducing its lipophilicity and altering binding affinity to receptors like monoamine oxidases (MAOs) .

- Harman features a methyl group at the indole N1-position, enhancing its MAO inhibitory activity compared to this compound, which may prioritize different pharmacological pathways .

Functional and Pharmacological Comparison

2.2.1 Binding Affinity and Selectivity

- Norharman: Known for binding to imidazoline receptors and inhibiting serotonin reuptake, with implications in mood regulation and neurodegenerative diseases .

- Harman : Exhibits potent MAO-A inhibition (IC₅₀ ~2 µM), making it a candidate for antidepressant and neuroprotective therapies, unlike this compound, which lacks documented MAO activity .

Key Findings :

- Harman’s superior thermal stability aligns with its use in high-temperature synthetic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.